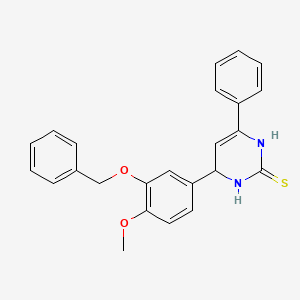

4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione

Description

This compound belongs to the dihydropyrimidine-2(1H)-thione class, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3 and a thione group at position 2. Its structure features a 3-(benzyloxy)-4-methoxyphenyl substituent at position 4 and a phenyl group at position 3.

Properties

IUPAC Name |

4-(4-methoxy-3-phenylmethoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-27-22-13-12-19(14-23(22)28-16-17-8-4-2-5-9-17)21-15-20(25-24(29)26-21)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSAWHKFOQGZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C=C(NC(=S)N2)C3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione typically involves a multi-step process One common approach begins with the condensation of a benzaldehyde derivative with urea in the presence of an acid catalyst to form a dihydropyrimidine intermediate Subsequent functionalization steps introduce the benzyloxy and methoxy groups Standard reaction conditions include heating under reflux and the use of organic solvents such as ethanol or methanol

Industrial Production Methods: : Industrially, the production of this compound may involve automated synthesis platforms for higher throughput. Catalysts and optimized reaction conditions are employed to improve yield and purity, with extensive purification steps like recrystallization or chromatography ensuring the final product's consistency.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes various chemical reactions, including:

Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.

Reduction: : Converts to a more reduced form using reducing agents like lithium aluminium hydride.

Substitution: : Electrophilic or nucleophilic substitution reactions modify the aromatic rings or the pyrimidine core.

Common Reagents and Conditions: : Reagents like hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and different halides (for substitution reactions) are frequently used under controlled conditions such as temperature regulation and inert atmospheres.

Major Products: : Reaction products vary, but include oxidized derivatives, reduced pyrimidine rings, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry: : Used as an intermediate in organic synthesis, this compound aids in forming more complex molecules due to its reactive functional groups.

Biology: : In biological studies, it acts as a probe or marker in cellular assays, given its ability to interact with specific biomolecules.

Medicine: : Its potential medicinal uses are being explored in drug discovery, where derivatives may act as enzyme inhibitors or receptor modulators.

Industry: : Beyond pharmaceuticals, the compound finds applications in material sciences, contributing to the development of novel polymers and nanomaterials.

Mechanism of Action

Mechanism: : The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, modifying their activity through competitive inhibition or allosteric modulation.

Molecular Targets and Pathways: : Known targets include kinases and G-protein coupled receptors, affecting pathways related to cell proliferation, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-(4-Methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione

- Structure : Lacks the 3-benzyloxy group, with only a 4-methoxyphenyl substituent.

- Synthesis : Prepared via Biginelli-type reactions using microwave heating, yielding compounds with free C5 positions for further functionalization .

4-(4-(Dimethylamino)phenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione

- Structure: Features a dimethylamino group at the para position of the phenyl ring.

- Properties: The electron-donating dimethylamino group may enhance electronic interactions in biological targets, such as DPP-4 enzymes .

- Yield : Reported yields for similar derivatives range from 66% to 74% under reflux conditions .

4-(2,4-Dimethoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (3g)

Substituent Variations at Position 6

6-(Thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione (3c)

- Structure : Replaces the phenyl group with a thiophene ring and adds trimethoxy substituents.

- Properties: Higher melting point (260–262°C) due to increased symmetry and intermolecular interactions.

6-(4-Bromophenyl)-4-(4-(dimethylamino)phenyl)-3,4-dihydropyrimidine-2(1H)-thione (5e)

Functional Group Modifications

Ethyl 4-[3-(Benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Structure : Replaces the thione group with an oxo group and adds an ethyl ester at position 4.

- Biological Data : IC₅₀ = 350.6 ± 0.6 µM in cytotoxicity assays, suggesting moderate activity .

- Comparison : The ester group improves solubility but may reduce thione-mediated interactions with metal ions in enzymes.

5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Pharmacological Activity Trends

- Monastrol Analogs: Derivatives with acyl or cyclohexanone groups at position 5 show enhanced anticancer activity compared to the parent compound. The benzyloxy group in the target compound may similarly improve potency by modulating steric and electronic profiles .

- DPP-4 Inhibition : Compounds like 4-(4-chlorophenyl)-6-(p-tolyl)-3,4-dihydropyrimidine-2(1H)-thione (5d) exhibit selective inhibition, highlighting the importance of aryl substituents in targeting enzymes .

Biological Activity

The compound 4-(3-(benzyloxy)-4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione belongs to the class of dihydropyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H23N3O2S

- Molecular Weight : 393.50 g/mol

- CAS Number : Not specifically listed but falls under similar compounds in the dihydropyrimidine class.

Dihydropyrimidine derivatives, including the compound , exhibit a variety of biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in disease processes. For instance, some studies have shown that related compounds can inhibit RORc (retinoic acid receptor-related orphan receptor gamma), which is implicated in autoimmune diseases .

- Antiviral Activity : The heterocyclic structure allows for interactions with viral proteins, potentially inhibiting replication. Research has indicated that similar compounds can significantly inhibit RNA polymerase activity in viruses like HCV .

- Antioxidant Properties : These compounds often exhibit antioxidant activities, which can mitigate oxidative stress-related damage in cells.

Antiviral Activity

A study highlighted the antiviral potential of dihydropyrimidine derivatives against Hepatitis C Virus (HCV). The IC50 values for effective compounds were reported at around 31.9 μM and 32.2 μM for different derivatives, indicating significant antiviral potency .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of related compounds suggests that they can modulate cytokine production and reduce inflammation in models of autoimmune diseases. For example, one derivative demonstrated a 120-fold selectivity for RORc over other nuclear receptors, making it a promising candidate for treating conditions like rheumatoid arthritis and psoriasis .

Case Study 1: RORc Inhibition

A specific derivative of dihydropyrimidine was tested for its ability to inhibit RORc activity. The compound showed an IC50 value of 0.82 μmol/L in cell-based assays, demonstrating its potential as a therapeutic agent in Th17-mediated autoimmune diseases .

Case Study 2: Antiviral Efficacy

Another study evaluated a series of dihydropyrimidine derivatives against HCV NS5B RNA polymerase. The most potent compounds exhibited over 95% inhibition at concentrations around 32 μM, showcasing their potential as antiviral agents .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.